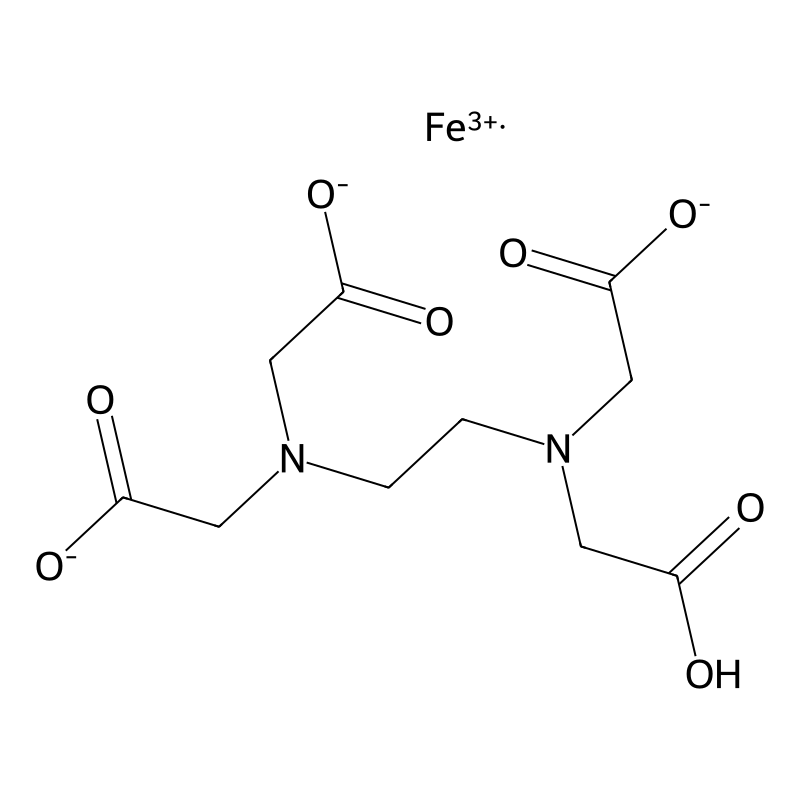

Ferric-EDTA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ferric ethylenediaminetetraacetate is a coordination complex formed from ferric ions and ethylenediaminetetraacetic acid. This compound is characterized by its yellowish aqueous solutions, which arise from the strong affinity of ethylenediaminetetraacetic acid for ferric ions. The predominant species in near-neutral pH conditions is the anion . Ferric ethylenediaminetetraacetate plays a significant role in various chemical and biological processes due to its ability to solubilize iron, making it bioavailable for plant uptake and other applications.

This reaction illustrates the chelation process where the ferric ion is stabilized by the ethylenediaminetetraacetate ligand.

In biological contexts, ferric ethylenediaminetetraacetate serves as a critical iron source for plants, especially in conditions where iron availability is limited due to soil chemistry. The complex's stability allows it to remain soluble and bioavailable until it reaches plant roots, where it can be reduced to the less stable ferrous form for uptake . Additionally, studies have shown that ferric ethylenediaminetetraacetate can influence oxidative stress responses in cells by participating in radical generation processes .

Ferric ethylenediaminetetraacetate can be synthesized through several methods, typically involving the reaction of ferric salts with ethylenediaminetetraacetic acid. One common method involves mixing solutions of hexaaquairon(III) ions with ethylenediaminetetraacetic acid in an alkaline medium:

- Dissolve a ferric salt (e.g., iron(III) chloride) in water.

- Add a solution of ethylenediaminetetraacetic acid adjusted to a pH of around 7.

- Stir the mixture until complexation occurs, resulting in the formation of ferric ethylenediaminetetraacetate.

The resulting product can be precipitated and purified as needed .

Ferric ethylenediaminetetraacetate has diverse applications across several fields:

- Agriculture: Used as a chelating agent to provide iron to plants suffering from chlorosis due to iron deficiency.

- Industrial: Acts as a stabilizer in bleaching processes and as an additive in photographic chemicals.

- Environmental Science: Utilized in studies related to metal ion interactions and oxidative stress .

Research has demonstrated that ferric ethylenediaminetetraacetate interacts with various biological molecules, influencing oxidative stress pathways. Its ability to generate hydroxyl radicals when reacting with hydrogen peroxide indicates its role in Fenton-like reactions, which are critical for understanding oxidative damage mechanisms . Additionally, studies show that its interaction with superoxide dismutase alters radical production rates, suggesting potential therapeutic implications in managing oxidative stress-related conditions.

Ferric ethylenediaminetetraacetate shares similarities with other chelating agents but exhibits unique properties due to its specific structure and reactivity. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Ferrous Ethylenediaminetetraacetate | More reactive than its ferric counterpart; readily oxidizes. | |

| Deferoxamine | A polyamine chelator | Used clinically for iron overload treatment; different binding characteristics. |

| Ethylenediaminedi(o-hydroxyphenylacetic acid) | A derivative of EDTA | Offers selective binding properties for specific metal ions. |

Ferric ethylenediaminetetraacetate's stability under varying pH conditions and its effectiveness as a nutrient source set it apart from these similar compounds .

Coordination Chemistry and Ligand Binding Mechanisms

The coordination chemistry of ferric ethylenediaminetetraacetic acid involves sophisticated molecular interactions that establish this complex as a paradigmatic example of hexadentate chelation. Ethylenediaminetetraacetic acid functions as a hexadentate chelating agent, meaning it forms six coordination bonds with the central ferric ion through its nitrogen and oxygen donor atoms. The ligand architecture enables simultaneous coordination through two amine nitrogen atoms and four carboxylate oxygen atoms, creating a highly stable octahedral coordination environment around the ferric center.

Recent X-ray absorption spectroscopy and resonant inelastic X-ray scattering studies have revealed detailed insights into the electronic structure modifications that occur upon complex formation. The metal-ligand interactions involve significant orbital mixing between the nitrogen lone pair orbitals and the ferric d-orbitals, specifically the dz², dx²-y², and dxy orbitals, resulting in the formation of ferric-nitrogen sigma bonds. This orbital hybridization fundamentally alters the electronic properties of both the metal center and the organic ligand, creating new frontier orbital configurations that determine the complex's chemical reactivity and stability.

The structural constraints imposed by the ethylene backbone of ethylenediaminetetraacetic acid prevent the formation of ideal 90° bond angles typically observed in octahedral complexes with more flexible ligands. Instead, the bonding angles in the coordination plane approximate 70°, necessitating the coordination of an additional water molecule to complete the coordination sphere in aqueous environments. This seven-coordinate structure, formulated as [iron(ethylenediaminetetraacetic acid)(water)]⁻, represents the predominant species under near-neutral conditions.

The formation of the complex follows a well-defined synthetic pathway involving the combination of ferrous salts with aqueous ethylenediaminetetraacetic acid solutions under oxidizing conditions. The reaction proceeds according to the stoichiometry: iron sulfate heptahydrate + dipotassium dihydrogen ethylenediaminetetraacetic acid + oxygen → potassium [iron ethylenediaminetetraacetic acid (water)] + potassium hydrogen sulfate + water. Alternative synthesis methods utilize direct reaction between ethylenediaminetetraacetic acid and ferric hydroxide or ferric oxide under autoclave conditions, yielding pure, stable products suitable for long-term storage.

Thermodynamic measurements indicate that the formation of ferric ethylenediaminetetraacetic acid is characterized by a formation enthalpy of -11.5 ± 0.5 kilojoules per mole at 25°C. The corresponding entropy change of 440 joules per mole per degree demonstrates the favorable thermodynamic driving force for complex formation, reflecting the enhanced solvation and conformational flexibility achieved through chelation.

pH-Dependent Stability and Speciation in Aqueous Systems

The stability and speciation of ferric ethylenediaminetetraacetic acid complexes exhibit dramatic pH-dependent behavior that fundamentally determines their chemical behavior in aqueous systems. Comprehensive studies have documented that conditional dissociation constants increase by approximately 600-fold across the pH range from 7.7 to 9.0, demonstrating the profound influence of solution acidity on complex stability. This remarkable pH sensitivity arises primarily from the progressive formation of mixed ethylenediaminetetraacetic acid-hydroxy chelates with significantly more rapid dissociation kinetics compared to the parent complex.

At pH values below 6.5, ferric ethylenediaminetetraacetic acid maintains exceptional stability, with the complex remaining effectively intact for extended periods. However, as pH increases beyond 7.0, the formation of mixed hydroxo species becomes increasingly prevalent. These mixed complexes, including iron ethylenediaminetetraacetic acid hydroxide and iron ethylenediaminetetraacetic acid dihydroxide species, demonstrate substantially reduced thermodynamic stability compared to the parent complex.

The mechanistic basis for pH-dependent stability involves the competitive coordination of hydroxide ions with the ethylenediaminetetraacetic acid ligand. As solution pH increases, hydroxide ligands progressively occupy coordination positions that would otherwise be available for ethylenediaminetetraacetic acid functional groups, effectively reducing the denticity of the chelating agent from hexadentate to tetradentate or lower. This reduction in coordination number destabilizes the complex and increases the rate of ligand dissociation.

Quantitative analysis of pH effects reveals that measured dissociation constants in darkness remain relatively constant at 10°C and 20°C, but demonstrate substantial temperature sensitivity at elevated pH values. The formation of iron(hydroxide)₂⁺ species becomes significant at higher pH, with calculated hydrolysis constants indicating log β₂* values of -6.40 ± 0.15. These thermodynamic parameters enable precise modeling of iron hydrolysis speciation in complex aqueous systems.

The practical implications of pH-dependent stability are particularly evident in agricultural applications, where ferric ethylenediaminetetraacetic acid effectiveness for treating iron chlorosis varies dramatically with soil pH. Research demonstrates that ferric ethylenediaminetetraacetic acid maintains effectiveness up to pH 6.5, beyond which alternative chelating agents with enhanced alkaline stability become necessary.

Comparative Analysis with Other Iron Chelates

The comparative analysis of ferric ethylenediaminetetraacetic acid with alternative iron chelating agents reveals distinct differences in stability constants, pH range effectiveness, and practical applications. Stability constant determinations demonstrate that ferric ethylenediaminetetraacetic acid exhibits a logarithmic stability constant of 25.1, positioning it among the most thermodynamically stable iron(III) complexes. This exceptional stability exceeds that of many alternative chelating systems, including nitrilotriacetic acid complexes and various antibiotic-based chelators.

Comparative studies with diethylenetriaminepentaacetic acid reveal that while diethylenetriaminepentaacetic acid demonstrates superior stability constants (log K = 28.6), the practical differences in performance depend critically on solution conditions. Diethylenetriaminepentaacetic acid maintains effectiveness across a broader pH range (4 to 7.5) compared to ethylenediaminetetraacetic acid (4 to 6.3), making it preferable for applications requiring alkaline stability.

The following table presents comparative stability constants for various iron(III) chelating systems:

| Chelating Agent | Stability Constant (log K) | Effective pH Range | Relative Cost |

|---|---|---|---|

| Ethylenediaminetetraacetic acid | 25.1 | 4.0 - 6.3 | 1.0× |

| Diethylenetriaminepentaacetic acid | 28.6 | 4.0 - 7.5 | 2.0× |

| Ethylenediamine-N,N'-disuccinic acid | 15.2 | 4.0 - 9.0 | 4.0× |

| Nitrilotriacetic acid | 15.9 | 4.0 - 6.0 | 0.8× |

| Citrate | 11.7 | 4.0 - 6.0 | 0.5× |

Research comparing ferric ethylenediaminetetraacetic acid with citrate-based systems reveals fundamental differences in coordination mechanisms and stability. Iron(III)-citrate complexes demonstrate lower overall stability constants, with mononuclear species exhibiting log β values ranging from 25.69 to 38.85 depending on protonation state. However, citrate systems can form polynuclear complexes under specific conditions, creating more complex speciation patterns than observed with ethylenediaminetetraacetic acid.

Kinetic studies reveal that ferric ethylenediaminetetraacetic acid exhibits relatively slow dissociation rates compared to alternative chelating systems. Measured dissociation rate constants range from 5.3×10⁻⁷ s⁻¹ at pH 7.75 to 2.6×10⁻⁶ s⁻¹ at pH 8.26, indicating substantial kinetic stability even under conditions where thermodynamic stability is reduced. These kinetic parameters contrast favorably with more labile chelating systems that demonstrate rapid ligand exchange.

The comparative cost analysis reveals that ethylenediaminetetraacetic acid-based systems offer significant economic advantages over alternative chelating agents. While ethylenediamine-N,N'-disuccinic acid demonstrates superior alkaline stability, its cost premium of approximately four times that of ethylenediaminetetraacetic acid limits practical applications where pH control is feasible. Similarly, diethylenetriaminepentaacetic acid, despite its enhanced stability range, commands a two-fold cost premium that must be justified by specific application requirements.

Bioavailability studies comparing different iron chelate systems reveal that ferric ethylenediaminetetraacetic acid demonstrates moderate biological uptake compared to inorganic iron species. Research with marine phytoplankton indicates that while ethylenediaminetetraacetic acid-chelated iron shows reduced bioavailability compared to free ferric or ferrous ions, the complex provides a stable iron source that prevents precipitation and maintains iron availability over extended periods. These findings suggest that ferric ethylenediaminetetraacetic acid serves as an effective iron reservoir rather than a directly bioavailable iron source.

The environmental persistence of different iron chelating systems varies significantly, with ethylenediaminetetraacetic acid demonstrating moderate biodegradability compared to more readily degradable alternatives like ethylenediamine-N,N'-disuccinic acid. This persistence characteristic influences the long-term environmental impact of different chelating systems while simultaneously providing extended effectiveness in applications requiring sustained iron availability.

Adsorption onto Natural Minerals: Ferrihydrite and Iron Oxides

The adsorption behavior of ferric-ethylenediaminetetraacetic acid onto natural iron-bearing minerals represents a critical process controlling its environmental fate and transport [1] [3]. Ferrihydrite, as one of the most widespread iron minerals in natural environments, demonstrates significant interactions with ferric-ethylenediaminetetraacetic acid complexes through various surface complexation mechanisms [1] [24].

Research has established that ferric-ethylenediaminetetraacetic acid exhibits relatively weak adsorption characteristics across iron oxide surfaces compared to uncomplexed ethylenediaminetetraacetic acid [8] [12]. The adsorption process occurs predominantly through outer-sphere complexation at low pH values and specific surface complexation at elevated pH conditions [8]. Studies on goethite surfaces have revealed that ferric-ethylenediaminetetraacetic acid forms predominantly nonspecific surface complexes at low pH, transitioning to specific complexes at higher pH values [8] [12].

The transformation dynamics of ferrihydrite in the presence of ferric-ethylenediaminetetraacetic acid demonstrate complex interaction patterns [1]. During nine-day ferrihydrite aging experiments, metal exchange processes occur whereby the iron in ferric-ethylenediaminetetraacetic acid exchanges with iron(III) from the ferrihydrite structure [1]. This exchange process accelerates ferrihydrite dissolution and promotes transformation to more crystalline goethite phases [1].

Quantitative adsorption data for ferric-ethylenediaminetetraacetic acid on various iron oxides demonstrates distinct binding capacities across different mineral phases [27]. The maximum adsorption capacity values for ferric-ethylenediaminetetraacetic acid on hydrous ferric oxide at pH 5.5 reach approximately 9.93 × 10⁻⁷ mol/m² [27]. Comparative studies indicate that goethite exhibits approximately twice the adsorption capacity for ferric-ethylenediaminetetraacetic acid compared to lepidocrocite under similar conditions [27].

| Iron Oxide Phase | Maximum Adsorption Capacity (mol/m²) | pH Conditions | Surface Area (m²/g) |

|---|---|---|---|

| Hydrous Ferric Oxide | 9.93 × 10⁻⁷ | 5.5 | 49.9 [19] |

| Goethite | 1.63 × 10⁻⁶ | 3.3 | 25.0 [28] |

| Lepidocrocite | 8.17 × 10⁻⁷ | 3.3 | - |

| Ferrihydrite | Variable | 3.0-9.0 | >200 [24] |

The dissolution kinetics of iron oxides in the presence of ferric-ethylenediaminetetraacetic acid follow ligand-promoted dissolution mechanisms [3] [26]. The process initiates through adsorption of ferric-ethylenediaminetetraacetic acid complexes to mineral surfaces, followed by dissociation at the surface and subsequent release of dissolved ferric-ethylenediaminetetraacetic acid into solution [3] [26]. The dissolution rate demonstrates significant dependence on the iron oxide crystallinity, with maghemite and magnetite showing greater reactivity than hematite [22].

pH-Dependent Dissociation Kinetics in Aquatic Systems

The dissociation kinetics of ferric-ethylenediaminetetraacetic acid in aquatic environments exhibit pronounced pH dependency, fundamentally controlling the complex stability and iron bioavailability [10] [25]. Conditional dissociation constants increase dramatically with rising pH, showing a 600-fold increase between pH 7.7 and 9.0 [25]. This substantial change primarily results from the formation of mixed ethylenediaminetetraacetic acid-hydroxy chelates that demonstrate more rapid dissociation kinetics [25].

At circumneutral pH conditions typical of natural waters, ferric-ethylenediaminetetraacetic acid maintains relatively high stability [15] [20]. The principal complex species at neutral pH is [Fe(ethylenediaminetetraacetic acid)(H₂O)]⁻, where the tetraanion ethylenediaminetetraacetic acid⁴⁻ coordinates through four carboxylate groups and two amine nitrogen atoms [20]. This coordination structure provides substantial thermodynamic stability while remaining susceptible to pH-induced structural changes [18].

The pH-dependent speciation of ferric-ethylenediaminetetraacetic acid systems demonstrates complex equilibrium relationships involving multiple hydrolysis products [18]. At pH values below 6, proton competition significantly affects complex stability, with hydrogen ions outcompeting calcium and other alkaline earth metals for ethylenediaminetetraacetic acid coordination [15]. Conversely, at pH values exceeding 8, hydroxide ion formation leads to precipitation of ferric hydroxide and liberation of free ethylenediaminetetraacetic acid [15].

Kinetic rate constants for ferric-ethylenediaminetetraacetic acid dissociation demonstrate temperature independence, confirming the predominantly chemical rather than thermally-driven nature of the process [25]. Measured dissociation constants at 10°C and 20°C show similar values under identical pH conditions, indicating minimal thermal activation energy requirements [25].

| pH Range | Dissociation Constant (M) | Dominant Species | Stability Characteristics |

|---|---|---|---|

| 3.1-4.0 | 10⁻¹⁵ to 10⁻¹⁴ | Fe-ethylenediaminetetraacetic acid | High stability [16] |

| 6.0-7.0 | 10⁻¹⁴ to 10⁻¹³ | [Fe(ethylenediaminetetraacetic acid)(H₂O)]⁻ | Moderate stability [25] |

| 7.7-8.0 | 10⁻¹³ to 10⁻¹² | Mixed hydroxy complexes | Decreasing stability [25] |

| 8.5-9.0 | 10⁻¹¹ to 10⁻¹⁰ | Fe(OH)₃ precipitation | Rapid dissociation [15] |

The formation of mixed hydroxy-ethylenediaminetetraacetic acid complexes at elevated pH values represents a critical transition in complex stability [25]. These species exhibit accelerated dissociation kinetics compared to the primary ferric-ethylenediaminetetraacetic acid complex, leading to increased iron precipitation and reduced complex persistence in alkaline aquatic systems [25].

Photodegradation Pathways and Environmental Persistence

Photochemical degradation represents the primary transformation pathway for ferric-ethylenediaminetetraacetic acid in natural aquatic systems exposed to solar radiation [5] [16]. The photodegradation process demonstrates high efficiency under natural ultraviolet radiation conditions, with photochemical half-lives below one hour in humic lake water during summer conditions [5].

The photodegradation mechanism involves initial photoreduction of surface-bound ferric-ethylenediaminetetraacetic acid complexes, yielding ferrous iron and ethylenediaminetetraacetic acid oxidation products [22]. This process generates formaldehyde and various intermediate organic compounds as primary photodegradation products [22]. The photoreduction step is followed by thermal reactions between produced ferrous ions and remaining solid iron oxides, ultimately producing dissolved ferric ions [22].

Wavelength specificity studies reveal that ferric-ethylenediaminetetraacetic acid absorbs primarily in the blue and ultraviolet spectral regions below 454 nanometers [11]. Removal of these wavelengths through spectral filtering completely eliminates photodegradation, confirming the wavelength-dependent nature of the process [11]. The photodegradation rate increases substantially with irradiance intensity, demonstrating first-order kinetics with respect to light exposure [11].

Temperature effects on photodegradation rates show minimal influence compared to irradiance effects [11]. A 20°C temperature increase from 20°C to 40°C results in only a 26% increase in photodegradation rate constants, yielding a Q₁₀ value substantially below typical thermochemical reactions [11]. This low temperature dependence confirms the predominantly photochemical rather than thermal nature of the degradation process [11].

| Environmental Condition | Half-life | Primary Products | Rate Constant |

|---|---|---|---|

| Humic lake water, summer | <1 hour [5] | Formaldehyde, organics | - |

| Laboratory UV (315-400 nm) | 2-4 hours [16] | CO₂, NH₃, metabolites | - |

| Nutrient solution, full spectrum | 3-4 days [11] | Fe precipitation, pH increase | 24 mM/day [7] |

| Natural sunlight | Variable [16] | pH-dependent products | pH-dependent [16] |

The identification of photodegradation products reveals complex transformation pathways that do not result in complete mineralization [5]. Major identified products include diethylenetriaminetetraacetic acid, diethylenetriaminetriacetic acid, ethylenediaminetriacetic acid, and various lower molecular weight amine derivatives [5]. These intermediate products demonstrate varying environmental persistence and may contribute to continued iron mobilization in aquatic systems [5].

Homogeneous photolysis becomes the dominant ferric-ethylenediaminetetraacetic acid transformation mechanism once significant concentrations build up in solution [22]. This transition from heterogeneous to homogeneous photochemical processes affects both the rate and products of photodegradation, with implications for long-term environmental persistence [22].

Competitive Ligand Exchange with Calcium and Magnesium Ions

Competitive ligand exchange between ferric-ethylenediaminetetraacetic acid and calcium or magnesium ions represents a fundamental process affecting iron speciation and bioavailability in natural waters [6] [13]. The presence of these alkaline earth metals significantly influences ferric-ethylenediaminetetraacetic acid stability through direct competition for ethylenediaminetetraacetic acid coordination sites [6] [13].

Experimental studies demonstrate that increasing calcium or magnesium concentrations to exceed ethylenediaminetetraacetic acid concentrations leads to enhanced photochemical formation of unchelated ferrous iron [6] [13]. This enhancement occurs through metal-promoted photoreductive dissociation of ferric-ethylenediaminetetraacetic acid complexes, with 50-fold increases in ferrous iron formation rates observed at high calcium or magnesium concentrations [6] [13].

The competitive exchange mechanism follows established thermodynamic principles based on relative binding affinities [15]. Calcium demonstrates optimal chelation with ethylenediaminetetraacetic acid at pH values greater than 6, while ferric iron shows optimal binding at pH values below 8 [15]. This pH-dependent competition creates dynamic equilibrium conditions where metal speciation varies with environmental pH fluctuations [15].

Kinetic modeling of iron transformation processes indicates that the facilitated ferrous iron formation results specifically from calcium and magnesium-promoted photoreductive dissociation rather than direct thermal exchange [6] [13]. The process requires photochemical activation, distinguishing it from simple equilibrium-driven ligand exchange reactions [6] [13].

Quantitative analysis reveals distinct exchange rates between different alkaline earth metals and ferric-ethylenediaminetetraacetic acid [1]. Calcium-ethylenediaminetetraacetic acid demonstrates faster exchange with ferrihydrite iron(III) compared to nickel-ethylenediaminetetraacetic acid under identical conditions [1]. This differential exchange rate reflects the varying thermodynamic stability constants and kinetic lability of different metal-ethylenediaminetetraacetic acid complexes [1].

| Metal Ion | Exchange Rate Ratio | Binding Affinity (log K) | pH Optimum | Environmental Significance |

|---|---|---|---|---|

| Calcium | 1.5x faster than Ni [1] | 10.7 [15] | >6.0 [15] | High abundance in natural waters |

| Magnesium | Similar to Ca [6] | 8.7 [15] | >6.0 [15] | Ubiquitous in aquatic systems |

| Nickel | Reference rate [1] | 18.6 [15] | <8.0 [15] | Limited environmental occurrence |

| Iron(III) | Variable [1] | 25.1 [15] | <8.0 [15] | Target metal for exchange |

The cellular iron uptake implications of competitive ligand exchange demonstrate significant biological relevance [6] [13]. In ethylenediaminetetraacetic acid-buffered systems, cellular iron uptake rates increase approximately three-fold under excess calcium or magnesium conditions where enhanced photochemical ferrous iron formation occurs [6] [13]. This increase directly correlates with the enhanced photoreductive dissociation of ferric-ethylenediaminetetraacetic acid complexes [6] [13].

Ferric ethylenediaminetetraacetate demonstrates distinct cellular uptake mechanisms across different biological systems, with significant variations between plant and human cellular environments. In plant systems, particularly marine microalgae, ferric ethylenediaminetetraacetate uptake follows a dissociative mechanism where iron must be dissociated from the chelating ligand prior to cellular entry [1]. Phaeodactylum tricornutum exhibits an iron uptake rate of 0.42 femtomoles per minute per million cells from ferric ethylenediaminetetraacetate, which is substantially higher than the 0.18 femtomoles per minute observed in ferritin-deficient cells [2]. This dissociative uptake process is fundamentally different from the non-dissociative mechanisms observed with siderophores, indicating that ferric ethylenediaminetetraacetate cannot be transported intact across cellular membranes in plant systems [1].

The cellular uptake in plant systems is characterized by the requirement for ferrireductase activity, which reduces ferric iron to ferrous iron at the cell surface before transport [1]. In Phaeodactylum tricornutum, ferrireductase activity is induced during iron starvation and remains constitutively expressed in some species like Thalassiosira pseudonana [1]. The uptake rate from ferric ethylenediaminetetraacetate decreases substantially as the ligand-to-iron ratio increases, supporting the thermodynamically controlled dissociative mechanism [1].

In human cellular systems, ferric ethylenediaminetetraacetate uptake involves multiple pathways depending on the cell type and iron concentration. Intestinal epithelial cells, including Caco-2 and Hutu-80 cell lines, demonstrate endocytosis-mediated uptake mechanisms [3] [4]. The Hutu-80 cells specifically exhibit both divalent metal transporter-1 mediated transport and clathrin-dependent endocytosis pathways for ferric ethylenediaminetetraacetate uptake [4]. When divalent metal transporter-1 expression is silenced, iron uptake from ferrous fumarate decreases by 60%, while clathrin inhibition reduces ferritin formation by 61% in post-confluent cells [4].

Human cardiomyocytes utilize multiple iron uptake pathways, including transferrin receptor-mediated endocytosis and divalent metal transporter-1 transport for non-transferrin-bound iron [5]. The cellular iron then enters the labile iron pool in the cytosol, where it can be utilized for metabolic processes or stored in ferritin [5]. The uptake efficiency varies significantly based on the cellular iron requirements and the presence of iron regulatory proteins that modulate transporter expression [6].

Impact on Cellular Signaling Pathways (e.g., ERK, Wnt)

Ferric ethylenediaminetetraacetate exerts profound effects on cellular signaling pathways, particularly the extracellular signal-regulated kinase and Wnt signaling cascades. The compound specifically activates the mitogen-activated protein kinase extracellular signal-regulated kinase pathway in gut epithelial cells at concentrations ranging from 0.2 to 0.5 millimolar [3] [7]. This activation is mediated through increased cellular levels of amphiregulin, an epidermal growth factor receptor ligand that functions as a paracrine growth factor [3].

The extracellular signal-regulated kinase activation by ferric ethylenediaminetetraacetate is accompanied by increased phosphorylation of extracellular signal-regulated kinase 1 and 2 in both Caco-2 and Hutu-80 cells [3]. This phosphorylation pattern is distinctly different from that observed with ferrous sulfate, which does not induce significant extracellular signal-regulated kinase activation even at concentrations of 1 millimolar [3]. The specificity of ferric ethylenediaminetetraacetate for extracellular signal-regulated kinase activation suggests a unique cellular recognition mechanism that differs from other iron compounds [7].

Regarding Wnt signaling, ferric ethylenediaminetetraacetate demonstrates a complex regulatory effect through increased expression of dickkopf-related protein 1, a negative regulator of the Wnt pathway [3] [7]. This increased dickkopf-related protein 1 expression suggests that cell proliferation through the Wnt pathway may be less pronounced in the presence of ferric ethylenediaminetetraacetate compared to ferrous sulfate [3]. The simultaneous activation of extracellular signal-regulated kinase and suppression of Wnt signaling indicates a sophisticated cellular response that may influence cell fate decisions [7].

The signaling effects of ferric ethylenediaminetetraacetate are concentration-dependent, with detectable effects occurring at concentrations as low as 0.05 millimolar [3]. At these physiologically relevant concentrations, amphiregulin and dickkopf-related protein 1 levels increase, while epidermal growth factor receptor expression remains unchanged [3]. This concentration-response relationship suggests that ferric ethylenediaminetetraacetate can modulate cellular signaling within the range of iron concentrations typically encountered in the gastrointestinal tract [7].

Role in Iron Homeostasis and Redox Reactions

Ferric ethylenediaminetetraacetate plays a critical role in cellular iron homeostasis through its integration with established iron regulatory mechanisms. The compound interacts with the iron regulatory protein system, which consists of iron regulatory protein 1 and iron regulatory protein 2 that bind to iron-responsive elements in messenger ribonucleic acid untranslated regions [6]. When cellular iron concentrations are low, these iron regulatory proteins bind to iron-responsive elements in the 5' untranslated region of ferritin messenger ribonucleic acid, blocking translation and ensuring minimal ferritin production [6].

The iron released from ferric ethylenediaminetetraacetate contributes to the labile iron pool in the cytosol, which serves as an intermediate for various metabolic processes [8]. This labile iron pool is tightly regulated to prevent reactive oxygen species formation through Fenton reactions [8]. The iron from ferric ethylenediaminetetraacetate can be utilized for heme synthesis, iron-sulfur cluster formation, or storage in ferritin depending on cellular requirements [8].

In terms of redox reactions, ferric ethylenediaminetetraacetate exhibits unique behavior compared to other iron compounds. The chelation by ethylenediaminetetraacetate stabilizes the ferric iron state, preventing rapid reduction to ferrous iron in the extracellular environment [9]. However, once cellular uptake occurs, the iron undergoes reduction to ferrous iron by cellular reductases such as steap3 in endosomal compartments [10]. This reduction is essential for iron transport across endosomal membranes via divalent metal transporter-1 [10].

The redox properties of ferric ethylenediaminetetraacetate are influenced by environmental conditions, particularly pH and temperature. At elevated temperatures and alkaline pH, the iron-ethylenediaminetetraacetate complex can undergo oxidative reactions, with the iron serving as a catalyst for ethylenediaminetetraacetate oxidation [9]. This oxidative process is dependent on the formation of iron-hydroxide-ethylenediaminetetraacetate intermediates, which are more reactive than the parent complex [9].

The cellular iron homeostasis mechanism involving ferric ethylenediaminetetraacetate includes feedback regulation through hepcidin, a liver-derived peptide that regulates iron export [6]. When body iron stores are adequate, hepcidin concentrations increase, leading to degradation of ferroportin and reduced iron export from cells [6]. This systemic regulation ensures that iron from ferric ethylenediaminetetraacetate is appropriately distributed according to physiological needs [11].

Comparative Bioavailability Across Organismal Models

The bioavailability of ferric ethylenediaminetetraacetate varies significantly across different organismal models, reflecting the diversity of iron uptake mechanisms and metabolic requirements. In human subjects, clinical trials demonstrate that ferric ethylenediaminetetraacetate exhibits superior bioavailability compared to conventional iron salts, with absorption rates of 7.2% compared to 3.5% for ferrous sulfate [12]. This enhanced bioavailability is attributed to the protection of iron from inhibitory compounds commonly found in food matrices [12].

The bioavailability advantage of ferric ethylenediaminetetraacetate is particularly pronounced in the presence of absorption inhibitors. While bran reduces iron absorption from ferrous sulfate by 11-fold, it has no significant effect on absorption from ferric ethylenediaminetetraacetate [12]. Similarly, tea, which is a potent inhibitor of iron absorption, reduces ferric ethylenediaminetetraacetate absorption by only 7-fold compared to more dramatic reductions observed with inorganic iron salts [12]. This resistance to inhibition makes ferric ethylenediaminetetraacetate particularly suitable for food fortification applications [13].

In marine microalgae systems, ferric ethylenediaminetetraacetate demonstrates bioavailability that is 2.5 times higher than in ferritin-deficient cells [2]. The Ostreococcus tauri model reveals that ferric ethylenediaminetetraacetate uptake is regulated by circadian rhythms, with maximum iron uptake occurring before dawn and dusk [2]. This temporal regulation of bioavailability reflects the integration of iron metabolism with cellular circadian clocks, indicating that timing of iron administration may influence bioavailability in some organisms [2].

Aquaponic systems provide a unique model for assessing ferric ethylenediaminetetraacetate bioavailability across multiple trophic levels. In these systems, dietary supplementation with ferric ethylenediaminetetraacetate at 200 milligrams per kilogram produces optimal results for both plant growth and fish health [14]. The bioavailability in aquaponic systems is enhanced by the chelating properties of ethylenediaminetetraacetate, which prevents iron precipitation at physiological pH levels [14]. Higher concentrations of 800 milligrams per kilogram result in reduced bioavailability due to growth suppression and tissue damage [14].

Production animal models demonstrate that ferric ethylenediaminetetraacetate maintains bioavailability comparable to standard iron sources, with relative bioavailability values of 93% in cattle compared to ferrous sulfate [15]. This bioavailability is maintained across different animal species, indicating that the fundamental mechanisms of ferric ethylenediaminetetraacetate metabolism are conserved across mammalian systems [15].

The bioavailability of ferric ethylenediaminetetraacetate is enhanced by the presence of reducing agents, particularly ascorbic acid, although the enhancement follows different kinetics compared to inorganic iron salts [12]. A 6:1 molar ratio of ascorbic acid to iron is required to achieve maximum bioavailability enhancement, compared to the 3:1 ratio typically effective for ferrous sulfate [12]. This difference suggests that ascorbic acid must compete with ethylenediaminetetraacetate for iron binding, requiring higher concentrations to achieve equivalent bioavailability enhancement [12].

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant